molecular formula C18H24N4 B12266926 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine

Cat. No.: B12266926
M. Wt: 296.4 g/mol
InChI Key: VRZYZZXDIUYRKO-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity.

Chemical Reactions Analysis

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine involves its interaction with specific molecular targets and pathways. It is known to bind to dopamine D2 receptors and serotonin 5-HT2A receptors, which are implicated in the regulation of mood, cognition, and behavior . The compound acts as an antagonist at these receptors, thereby modulating neurotransmitter activity and exerting its pharmacological effects.

Comparison with Similar Compounds

4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C18H24N4

Molecular Weight

296.4 g/mol

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine

InChI

InChI=1S/C18H24N4/c1-4-16-12-18(20-13-19-16)22-10-8-21(9-11-22)17-7-5-6-14(2)15(17)3/h5-7,12-13H,4,8-11H2,1-3H3

InChI Key

VRZYZZXDIUYRKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC(=C3C)C

Origin of Product

United States

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